![molecular formula C20H31BrINO2 B14202335 4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide CAS No. 847654-38-0](/img/structure/B14202335.png)
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromomethylidene group attached to a dioxane ring, which is further connected to a decylpyridinium iodide moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide involves several steps. One common method includes the reaction of a suitable dioxane derivative with a bromomethylidene precursor under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethylidene group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The dioxane ring can participate in cyclization reactions, leading to the formation of more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide involves its interaction with specific molecular targets. The bromomethylidene group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The dioxane ring and decylpyridinium iodide moiety may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide can be compared with other similar compounds, such as:
Bromomethylidene derivatives: These compounds share the bromomethylidene group and exhibit similar reactivity in substitution reactions.
Dioxane derivatives: Compounds with a dioxane ring structure may have similar cyclization and stability properties.
Pyridinium iodide derivatives: These compounds share the pyridinium iodide moiety and may have similar binding affinities and reactivity.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
847654-38-0 |
|---|---|
Molekularformel |
C20H31BrINO2 |
Molekulargewicht |
524.3 g/mol |
IUPAC-Name |
4-[5-(bromomethylidene)-1,3-dioxan-2-yl]-1-decylpyridin-1-ium;iodide |
InChI |
InChI=1S/C20H31BrNO2.HI/c1-2-3-4-5-6-7-8-9-12-22-13-10-19(11-14-22)20-23-16-18(15-21)17-24-20;/h10-11,13-15,20H,2-9,12,16-17H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZLFVHTYNFCSWHO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2OCC(=CBr)CO2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


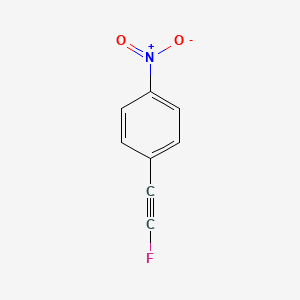
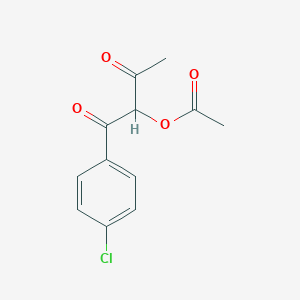

![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
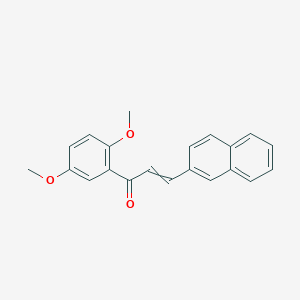
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)
![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)
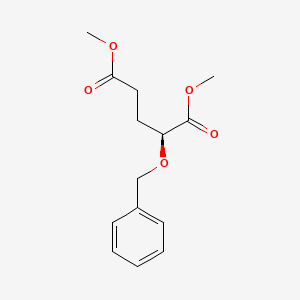
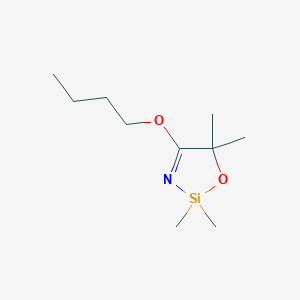
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
